molecular formula C12H18N4O B12225294 1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12225294
M. Wt: 234.30 g/mol
InChI Key: FNMIYUKBVLMSAI-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound characterized by the presence of cyclobutyl and cyclopropyl groups attached to a triazole ring

Preparation Methods

The synthesis of 1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .

Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms at the molecular level .

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-N-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of cyclobutyl and cyclopropyl groups attached to the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

1-(cyclobutylmethyl)-N-(cyclopropylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C12H18N4O/c17-12(13-6-9-4-5-9)11-8-16(15-14-11)7-10-2-1-3-10/h8-10H,1-7H2,(H,13,17)

InChI Key

FNMIYUKBVLMSAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)C(=O)NCC3CC3

Origin of Product

United States

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